molecular formula C24H31NO2 B15018495 N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide

N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide

Cat. No.: B15018495
M. Wt: 365.5 g/mol
InChI Key: PBQYOPSXQSMRGG-UHFFFAOYSA-N
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Description

N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide is an organic compound with a complex structure that includes a benzyl group, a dimethyl-substituted oxane ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of the oxane ring, followed by the introduction of the benzyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-benzyl-2,2-dimethylpropanediamide
  • N-benzyl-2,2-dichloroacetamide
  • N-benzyl-2,2-dimethylpropionamide

Uniqueness

N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide is unique due to its specific structural features, such as the dimethyl-substituted oxane ring and the combination of benzyl and acetamide groups

Properties

Molecular Formula

C24H31NO2

Molecular Weight

365.5 g/mol

IUPAC Name

N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide

InChI

InChI=1S/C24H31NO2/c1-20(26)25(18-21-10-6-4-7-11-21)16-14-24(22-12-8-5-9-13-22)15-17-27-23(2,3)19-24/h4-13H,14-19H2,1-3H3

InChI Key

PBQYOPSXQSMRGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC1(CCOC(C1)(C)C)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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